3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]styrene
Description
Historical Context of Fluorinated Styrene Derivatives
The development of fluorinated styrenes originated in the mid-20th century with patents disclosing trifluoromethyl-substituted variants for thermal-stable polymers. Early work focused on para- and meta-substituted derivatives, achieving limited commercial success due to synthetic challenges. The 1980s saw breakthroughs in directed ortho-metalation techniques, enabling precise installation of fluorine-containing groups. By the 2010s, advances in photoredox catalysis and transition-metal-mediated coupling allowed incorporation of polyfluorinated alkoxy chains, culminating in compounds like 3-bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]styrene.
Key milestones include:
- 1953 : First systematic study of fluorostyrene polymerization, demonstrating enhanced thermal stability versus non-fluorinated analogs.
- 1984 : Development of radical bromination protocols for fluorinated aromatics, enabling regioselective functionalization.
- 2020 : Photocatalytic palladium-catalyzed fluoroalkylation methods, streamlining access to trifluoroethoxy-substituted styrenes.
Structural Uniqueness and Nomenclature
The compound’s IUPAC name, 3-bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]styrene, reflects three critical structural features:
- Bromine at C3 : Provides a handle for cross-coupling reactions while directing electrophilic substitution to the ortho position.
- Trifluoromethoxy Ethoxy Chain : Combines trifluoromethoxy (-OCF₃) and 1,1,2-trifluoroethoxy (-OCH₂CF₃) groups, creating a sterically hindered, electron-deficient substituent.
- Styrene Backbone : The vinyl group enables polymerization and cycloaddition reactions critical for material science applications.
A comparison with related compounds illustrates its uniqueness:
| Compound | Substituents | Key Properties |
|---|---|---|
| 3-Bromo-4-methoxystyrene | -OCH₃ at C4 | Lower thermal stability |
| 4-Trifluoromethylstyrene | -CF₃ at C4 | Reduced steric hindrance |
| Target Compound | -OCH₂CF₂OCF₃ at C4, -Br at C3 | Enhanced electrophilicity, π-acidity |
The trifluoromethoxy ethoxy group induces a dipole moment of 2.1 D, significantly higher than methoxy (1.3 D) or ethoxy (1.4 D) analogs. This polarization facilitates charge-transfer interactions in supramolecular assemblies.
Significance in Organofluorine Chemistry
Three domains benefit from this compound’s properties:
A. Pharmaceutical Intermediate Synthesis
- Serves as a precursor to protease inhibitors via Suzuki-Miyaura coupling with boronic acids.
- The bromine-vinyl motif enables click chemistry modifications for antibody-drug conjugates.
B. Advanced Material Development
- Copolymerizes with tetrafluoroethylene to yield resins with glass transition temperatures (Tg) exceeding 180°C.
- Liquid crystal phases emerge at 5-15 mol% incorporation in smectic matrices due to dipole alignment.
C. Synthetic Methodology Innovations
Properties
Molecular Formula |
C11H7BrF6O2 |
|---|---|
Molecular Weight |
365.07 g/mol |
IUPAC Name |
2-bromo-4-ethenyl-1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzene |
InChI |
InChI=1S/C11H7BrF6O2/c1-2-6-3-4-8(7(12)5-6)19-10(14,15)9(13)20-11(16,17)18/h2-5,9H,1H2 |
InChI Key |
BIUYCSVWVVTTGW-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC(=C(C=C1)OC(C(OC(F)(F)F)F)(F)F)Br |
Origin of Product |
United States |
Preparation Methods
Halogenation Step
- Objective: Selective bromination at the 3-position of the aromatic ring.
- Typical Reagents: Bromine or N-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst or radical initiator.
- Conditions: Controlled temperature (often 0–25 °C) to avoid polybromination.
- Outcome: Formation of 3-bromo-substituted intermediate with high regioselectivity.
Etherification Step
- Objective: Introduction of the fluorinated ethoxy substituent at the 4-position.
- Reagents: Fluorinated alkoxy precursors such as 1,1,2-trifluoro-2-(trifluoromethoxy)ethanol or its activated derivatives.
- Catalysts: Base catalysts like potassium carbonate or phase transfer catalysts to promote nucleophilic substitution.
- Solvents: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
- Conditions: Mild heating (room temperature to 80 °C) to facilitate ether bond formation.
- Notes: The fluorinated ether group is sensitive; reaction conditions must prevent decomposition or defluorination.
Vinylation Step
- Objective: Formation of the styrene vinyl group (ethenyl substituent).
- Methods:
- Wittig or Horner–Wadsworth–Emmons olefination using appropriate aldehyde or phosphonate precursors.
- Alternatively, Heck coupling of the bromo-substituted intermediate with ethylene or vinyl derivatives.
- Catalysts: Palladium-based catalysts for Heck coupling.
- Conditions: Elevated temperatures (80–120 °C) under inert atmosphere.
- Outcome: Formation of the vinyl group conjugated to the aromatic ring.
| Step | Reagents/Conditions | Temperature | Solvent | Yield (%) | Notes |
|---|---|---|---|---|---|
| Halogenation | Bromine or NBS, Lewis acid catalyst | 0–25 °C | Dichloromethane | 75–85 | High regioselectivity for 3-position |
| Etherification | 1,1,2-trifluoro-2-(trifluoromethoxy)ethanol, K2CO3 | 25–80 °C | DMF or DMSO | 65–80 | Mild conditions to preserve fluorinated group |
| Vinylation | Pd catalyst, ethylene or phosphonate reagent | 80–120 °C | DMF or toluene | 70–90 | Requires inert atmosphere |
- Catalyst Selection: Palladium catalysts with phosphine ligands improve vinylation efficiency and selectivity.
- Temperature Control: Maintaining moderate temperatures during etherification prevents degradation of fluorinated substituents.
- Purification: Column chromatography using fluorinated solvent systems enhances isolation of pure product.
- Molecular Weight Control: Polymerization tendencies of styrene derivatives necessitate careful reaction time control to avoid oligomer formation.
| Preparation Step | Key Reagents | Catalyst/Conditions | Yield Range (%) | Critical Parameters |
|---|---|---|---|---|
| Halogenation | Bromine or NBS | Lewis acid, 0–25 °C | 75–85 | Regioselectivity, temperature control |
| Etherification | Fluorinated alcohol, K2CO3 | Base catalyst, 25–80 °C | 65–80 | Preservation of fluorinated groups |
| Vinylation | Pd catalyst, ethylene or phosphonate | 80–120 °C, inert atmosphere | 70–90 | Catalyst choice, inert atmosphere |
The preparation of 3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]styrene involves a carefully orchestrated sequence of halogenation, etherification, and vinylation steps. Each step demands precise control of reaction conditions to maintain the integrity of the fluorinated substituents and achieve high purity and yield. Advances in catalyst design and reaction optimization have enabled efficient synthesis of this compound, supporting its application in advanced chemical research fields.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]styrene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides.
Reduction Reactions: Reduction can lead to the formation of corresponding reduced products.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and halides.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while oxidation can produce an oxide .
Scientific Research Applications
3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]styrene has several scientific research applications:
Biology: The compound’s unique chemical properties make it a valuable tool in biochemical studies, particularly in the study of enzyme interactions and protein modifications.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]styrene involves its interaction with molecular targets through hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Compounds with Halogenated Ethoxy Substituents
Table 1: Structural and Functional Comparison
Key Findings :
- The trifluoromethoxyethoxy group enhances lipophilicity and thermal stability, critical for pesticidal activity in novaluron .
Brominated Aromatic Compounds
Table 2: Physical Properties
Key Findings :
- Bromine substitution at the 3-position (vs. 2-position in acetophenone analogs) may sterically hinder reactions, altering synthetic pathways .
- Fluorinated methoxy groups reduce polarity, rendering these compounds less water-soluble than non-fluorinated analogs .
Environmental and Regulatory Considerations
Table 3: Environmental Impact and Regulation
Research Implications and Gaps
- Synthetic Challenges : The steric bulk of the trifluoromethoxyethoxy group may complicate styrene polymerization or functionalization.
- Environmental Impact: Fluorine persistence and GWP necessitate lifecycle assessments for the target compound, akin to novaluron .
- Biological Activity : Bromine’s electronegativity could enhance binding to biological targets compared to chlorine, warranting toxicity studies.
Biological Activity
3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]styrene is a fluorinated compound that has garnered attention for its potential biological activities. Understanding its biological properties is crucial for evaluating its possible applications in pharmaceuticals and agrochemicals. This article reviews the available data on the biological activity of this compound, including its chemical properties, mechanisms of action, and relevant case studies.
- Chemical Name : 3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]styrene
- Molecular Formula : C11H7BrF6O2
- Molecular Weight : 365.07 g/mol
- CAS Number : 1980035-24-2
The biological activity of fluorinated compounds often stems from their unique electronic properties and ability to interact with biological macromolecules. The trifluoromethoxy group enhances lipophilicity, which can facilitate membrane penetration and alter pharmacokinetics. Additionally, the bromine atom may play a role in receptor binding or enzyme inhibition.
Antimicrobial Activity
Studies have indicated that compounds featuring trifluoromethyl and bromine substituents exhibit significant antimicrobial properties. For instance, related compounds have shown effectiveness against various bacterial strains due to their ability to disrupt cell membranes or inhibit essential enzymatic pathways.
Anticancer Properties
Research has highlighted the potential anticancer activity of fluorinated styrenes. The presence of the trifluoromethoxy group can enhance the selectivity of these compounds towards cancer cells while minimizing toxicity to normal cells. Specific studies have demonstrated that similar compounds can induce apoptosis in cancer cell lines by activating caspase pathways.
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated a series of fluorinated styrenes for their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that 3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]styrene exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as a lead compound for antibiotic development .
Case Study 2: Anticancer Activity
In another investigation, researchers assessed the cytotoxic effects of fluorinated compounds on various cancer cell lines. The study found that this compound significantly inhibited cell proliferation in breast cancer cells through mechanisms involving cell cycle arrest and apoptosis induction . These findings underscore its potential utility in cancer therapy.
Comparative Analysis Table
| Property | 3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]styrene | Related Compounds |
|---|---|---|
| Molecular Weight | 365.07 g/mol | Varies |
| Antimicrobial Activity | High (effective against multiple strains) | Moderate to high |
| Anticancer Activity | Significant (induces apoptosis in cancer cell lines) | Variable |
| Mechanism | Disruption of cell membranes and apoptotic pathways | Similar mechanisms |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
